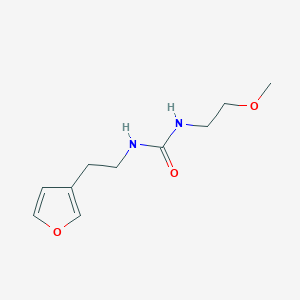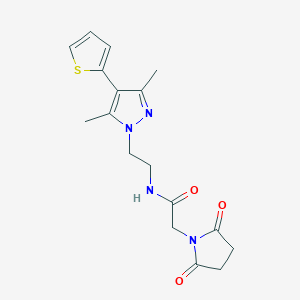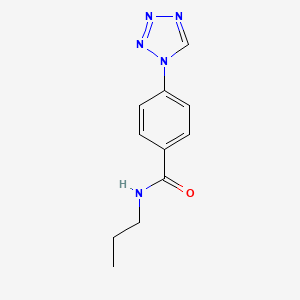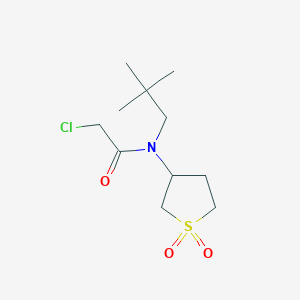![molecular formula C23H20FN5O3 B2452334 3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919030-73-2](/img/structure/B2452334.png)
3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups . It has a purine backbone, which is a type of heterocyclic aromatic organic compound. Purines are found in many biological systems and are key components of DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo and purine rings suggests that this compound would have a planar structure in these regions. The fluorobenzyl and hydroxyphenyl groups would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the hydroxyphenyl group might be involved in hydrogen bonding, and the fluorobenzyl group could undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyphenyl group and the nonpolar fluorobenzyl group could give this compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to the chemical structure have been synthesized and evaluated for their biological activities, such as antidepressant and anxiolytic properties. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and tested for their serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating potential applications in the development of antidepressant and anxiolytic drugs (Zagórska et al., 2016).
Antiviral Activity
Imidazo[1,2-a]-s-triazine nucleosides, related in structure to purine analogues, have been synthesized and tested against various viruses, suggesting potential applications in antiviral drug development. These compounds displayed moderate activity against rhinoviruses at nontoxic dosage levels (Kim et al., 1978).
Molecular Structure and Stability
Studies have investigated the influence of electron delocalization on the stability and structure of N-heterocyclic carbene precursors, including derivatives with imidazolidine-4,5-dione skeletons. Such research highlights the chemical properties and stability of these compounds, contributing to the understanding of their behavior in various conditions (Hobbs et al., 2010).
Dual-Target Directed Ligands
Research into novel multi-target directed ligands based on the xanthine scaffold has explored the synthesis of compounds acting on adenosine receptors and monoamine oxidase B. These studies indicate the compound's potential in neurodegenerative disease treatment, demonstrating the versatility of related chemical structures in pharmacological applications (Załuski et al., 2019).
Metabolic Profile Studies
Investigations into the in vitro metabolic profile of α2-adrenergic agonists, including compounds with imidazolidine-2,4-dione structures, have been conducted to understand their metabolite profiles. These studies are crucial for evaluating the efficacy, safety, and elimination of potential pharmacological agents (Cardoso et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(2-hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-13-14(2)29-19-20(25-22(29)28(13)17-6-4-5-7-18(17)30)26(3)23(32)27(21(19)31)12-15-8-10-16(24)11-9-15/h4-11,30H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWIRHLSMDUUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)
![3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452254.png)

![3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid](/img/structure/B2452257.png)
![2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid](/img/structure/B2452258.png)



![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452263.png)
![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2452264.png)


